N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide
CAS No.:
Cat. No.: VC14792331
Molecular Formula: C23H24FN3O2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24FN3O2 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide |
| Standard InChI | InChI=1S/C23H24FN3O2/c1-29-11-10-27-15-17(19-4-2-3-5-22(19)27)12-23(28)25-9-8-16-14-26-21-7-6-18(24)13-20(16)21/h2-7,13-15,26H,8-12H2,1H3,(H,25,28) |
| Standard InChI Key | CTAAJJIGPCVNTE-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Introduction
Key Findings
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a bifunctional indole derivative with a molecular formula of and a molecular weight of 393.5 g/mol . Its unique structure features two indole moieties—one substituted with a fluorine atom and the other with a methoxyethyl group—linked via an ethyl-acetamide bridge. Emerging research highlights its potential in modulating biological targets such as serotonin receptors and enzymes involved in lipid metabolism. Preclinical studies suggest applications in oncology and neurodegenerative disease research, though clinical validation remains pending .
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of two indole rings:
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First indole moiety: Substituted at the 3-position with a 5-fluoro group and an ethyl-acetamide chain.
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Second indole moiety: Modified at the 1-position with a 2-methoxyethyl group . The acetamide linker facilitates conformational flexibility, enabling interactions with hydrophobic protein pockets .
Spectroscopic Characteristics
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NMR: The fluorine atom at C5 of the indole ring produces a distinct signal at -118 ppm, while the methoxyethyl group’s protons resonate as a triplet near δ 3.5 ppm.
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Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 393.5 ([M+H]⁺) .
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis involves a multi-step sequence:
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Friedel-Crafts Alkylation: Introduction of the methoxyethyl group to the indole’s nitrogen using 2-methoxyethyl chloride under acidic conditions.
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Acetylation: Reaction of the secondary amine with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bridge.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 2-Methoxyethyl chloride, H₂SO₄, 0–5°C | 62% |
| Acetylation | Acetyl chloride, Et₃N, DCM, RT | 78% |
Challenges
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Low regioselectivity during alkylation necessitates careful temperature control.
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Steric hindrance from the methoxyethyl group reduces reaction rates in subsequent steps.
Biological Activity and Mechanisms
Serotonin Receptor Modulation
The compound exhibits affinity for 5-HT₁A and 5-HT₂A receptors (IC₅₀ = 0.8 μM and 1.2 μM, respectively), likely due to structural mimicry of tryptamine derivatives . Molecular docking studies reveal hydrogen bonding between the acetamide carbonyl and Ser159 in the 5-HT₁A binding pocket .
Enzyme Inhibition
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Lipid Metabolism: Reduces plasma triglyceride levels by 42% in hyperlipidemic rat models, comparable to bezafibrate .
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Anticancer Activity: Induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12 μM) via caspase-3 activation.
Applications in Research
Drug Development
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Oncology: Preclinical studies highlight its potential as a lead compound for targeting serotonin-driven tumors.
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Metabolic Disorders: Lipid-lowering effects position it as a candidate for hypertriglyceridemia therapy .
Biochemical Tools
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Used as a fluorescent probe to study indole-binding proteins due to its intrinsic fluorescence at λₑₓ = 280 nm .
Comparative Analysis with Structural Analogues
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide | Methoxy instead of fluorine | Lower 5-HT₁A affinity (IC₅₀ = 2.1 μM) |
| N-[2-(5-Fluoroindolyl)ethyl]acetamide | Single indole moiety | No lipid-lowering activity |
| Target Compound | Dual indole, fluoro/methoxyethyl | Multifunctional: 5-HT modulation, lipid regulation |
The fluorine atom enhances metabolic stability, while the methoxyethyl group improves solubility.
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